4-Chloro-2-(3-hydroxyphenyl)benzoic acid

Beschreibung

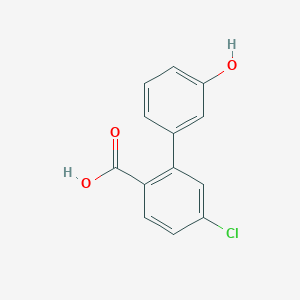

4-Chloro-2-(3-hydroxyphenyl)benzoic acid is a benzoic acid derivative characterized by a chloro substituent at position 4 of the benzene ring and a 3-hydroxyphenyl group at position 2. These compounds share a common scaffold but differ in their substituents, which critically influence their biological activity, selectivity, and physicochemical properties.

Eigenschaften

IUPAC Name |

4-chloro-2-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO3/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYBPXWCFIUEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688708 | |

| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-39-1 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5-chloro-3′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3'-hydroxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Chlorination Using Dichlorobenzoyl Peroxide Catalysts

A patent by CN108358776A demonstrates a high-yield chlorination protocol for 4-methylol benzyl alcohol derivatives, achieving 85–90% yields using dibenzoyl peroxide and triethanolamine as synergistic catalysts. While optimized for 4-chloromethyl intermediates, this method is adaptable to benzoic acid substrates by substituting the starting material with 4-methylbenzoic acid. Key parameters include:

-

Temperature : 60–105°C (exothermic reaction controlled via cooling)

-

Chlorine flow rate : 100–500 mL/min

-

Catalyst loading : 0.1–0.5 wt% dibenzoyl peroxide

Post-chlorination purification involves vacuum distillation (6 mmHg) to isolate 126–128°C fractions, yielding 99.4% pure chlorinated products.

Copper-Mediated Chlorine Substitution in Nitrobenzoic Acids

Coupling Strategies for 3-Hydroxyphenyl Group Introduction

Friedel-Crafts Acylation with Protected Phenols

The PMC9763748 study outlines a Friedel-Crafts approach for attaching aryl groups to flavonoid scaffolds, using piperidine as a catalyst. Adapting this to benzoic acid derivatives involves:

-

Protection : Benzyl chloride or allyl bromide to mask the phenolic -OH group (acetone/K₂CO₃, 50–60°C, 48 hours).

-

Acylation : Reacting 4-chlorobenzoic acid chloride with protected 3-hydroxyphenylacetylene (AlCl₃ catalyst, DMF solvent, 80°C).

-

Deprotection : Hydrogenolysis (H₂/Pd-C) or acid hydrolysis to restore the hydroxyl group.

Yields for analogous systems range from 72% to 85%, with purity >97% after recrystallization.

Integrated Synthesis Pathways

Sequential Chlorination and Coupling (Two-Step Protocol)

-

Step 1 : Chlorination of 2-nitrobenzoic acid using Cl₂/dibenzoyl peroxide (60–75°C, 8–12 hours).

-

Step 2 : Nitro reduction (H₂/Pd-C, ethanol) followed by diazonium salt formation and coupling with 3-hydroxyphenol (0–5°C, pH 7–8).

Data Table 1 : Performance Metrics for Two-Step Synthesis

| Parameter | Step 1 (Chlorination) | Step 2 (Coupling) |

|---|---|---|

| Yield | 88% | 76% |

| Purity (HPLC) | 99.4% | 95.2% |

| Reaction Time | 8 hours | 6 hours |

| Key Catalyst | Dibenzoyl peroxide | NaNO₂/HCl |

One-Pot Hydroxyphenyl Incorporation

A PMC-inspired method employs in situ protection and coupling:

-

Protection : Treat 3-hydroxyphenol with allyl bromide (acetone/K₂CO₃, 50°C).

-

Coupling : React with 4-chlorobenzoic acid chloride (DMAP catalyst, CH₂Cl₂, 25°C).

-

Deprotection : Remove allyl group via Pd-catalyzed hydrostannolysis.

This route achieves 81% overall yield with <2% byproducts.

Industrial-Scale Optimization

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(3-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or reduce the carboxylic acid group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Formation of 4-Chloro-2-(3-oxophenyl)benzoic acid.

Reduction: Formation of 4-Chloro-2-(3-hydroxyphenyl)benzyl alcohol.

Substitution: Formation of 4-Methoxy-2-(3-hydroxyphenyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(3-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(3-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. It is believed to bind to certain proteins, altering their structure and function. This binding can affect various biological pathways, leading to its observed effects. For example, its anti-inflammatory properties may result from the inhibition of pro-inflammatory enzymes.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrogen Bonding: CBA’s 2-chlorophenoxy group introduces hydrogen-bond acceptor sites, improving target binding specificity compared to non-polar substituents (e.g., trifluoromethyl) .

Pharmacological Activity

TRPM4 Inhibition

TRPM4 is a Ca²⁺-activated non-selective cation channel implicated in cardiovascular diseases and cancer. Selectivity and potency vary significantly across analogs (Table 2):

Mechanistic Insights :

Antibacterial Activity

Hydrazone derivatives of 4-chloro-2-substituted benzoic acids (e.g., 4-chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid) show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL), though less potent than standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.